Propylhydrazine dihydrochloride
Overview
Description
Propylhydrazine dihydrochloride is a chemical compound with the molecular formula C3H12Cl2N2 . It is a derivative of hydrazine.
Molecular Structure Analysis
The molecular formula of this compound is C3H12Cl2N2 . The InChI code is 1S/C3H10N2.2ClH/c1-2-3-5-4;;/h5H,2-4H2,1H3;2*1H . The molecular weight is 147.05 g/mol .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 127-130°C . It has a molecular weight of 147.05 g/mol .Scientific Research Applications
Tumor Induction in Mice
Propylhydrazine dihydrochloride has been studied for its potential to induce tumors. In one study, solutions of this compound were administered in the drinking water of Swiss mice, leading to a significant incidence of lung tumors. The results demonstrated the tumorigenicity of this chemical, underlining its potential risks in environmental and occupational exposure (Nagel, Shimizu, & Tóth, 1975).
Immunologic Surveillance in Colon Carcinoma
Another research utilized a dimethylhydrazine dihydrochloride-induced rat model to study immunologic surveillance against chemically induced primary colon carcinoma. The study revealed that a properly timed administration of antithymocyte globulin led to earlier tumor appearance, increased numbers of tumors, and increased multiplicity of gastrointestinal tumors, supporting the role of the immune system in suppressing tumor growth (Bansal, Mark, Bansal, & Rhoads, 1978).
Anti-Inflammatory Activity
Study on Anti-Inflammatory Effects
A study investigated the anti-inflammatory effects of a derivative of hydrazine dihydrochloride, specifically N, N′-bis(3-dimethylamino-1-phenyl-propylidene)hydrazine dihydrochloride. The compound was evaluated for its effectiveness against carrageenan-induced edema and hyaluronidase-induced vascular permeability, showing inhibitory effects on inflammation and a tendency to decrease capillary permeability (Gul, Suleyman, & Gul, 2009).
Cancer Research
Colon Carcinogenesis Study
Research on colon carcinogenesis used a single dose of dimethylhydrazine dihydrochloride in rats, examining the development of colon tumors. The study indicated that a high incidence of colon tumors can be induced by a single dose of this compound after a specific latency period, providing insights into the dose- and time-response relationship in colon carcinogenesis (Glauert & Weeks, 1989).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
It is known that it can react violently with oxygen and produce a flammable mixture . More detailed studies are required to understand how this compound interacts with its targets and the resulting changes .
Biochemical Pathways
It’s important to note that the impact on biochemical pathways can be quite complex and may involve multiple interactions and downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, and further studies are needed to outline these characteristics for Propylhydrazine Dihydrochloride .
Result of Action
It’s known that it can react with oxygen to produce a flammable mixture
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s known that it should be stored at a temperature of 2-8℃ . It’s also known to be a flammable liquid and should be kept away from fire and heat sources . The compound’s use and storage should occur in a well-ventilated environment, and fire protection measures should be taken .
Properties
IUPAC Name |
propylhydrazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.2ClH/c1-2-3-5-4;;/h5H,2-4H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADOWJSGPWJEKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70629-59-3 | |
Record name | propylhydrazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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